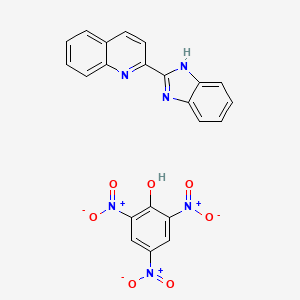

2,4,6-trinitrophenol - 2-(1H-benzimidazol-2-yl)quinoline (1:1)

Vue d'ensemble

Description

2,4,6-Trinitrophenol, also known as TNP, is an aromatic explosive widely used in forensic research and land mine detection . It can seriously pollute water and cause a lasting adverse effect on living beings even at low concentrations . On the other hand, 2-(1H-benzimidazol-2-yl)quinoline is a type of benzimidazole derivative .

Synthesis Analysis

The synthesis of 2-(1H-benzimidazol-2-yl)quinoline involves reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)quinoline, has been determined by NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1H-benzimidazol-2-yl)quinoline can be determined using various spectroscopic techniques .Applications De Recherche Scientifique

Corrosion Inhibition

2,4,6-Trinitrophenol: , also known as picric acid , has been studied for its potential as a corrosion inhibitor . Research indicates that derivatives of this compound can significantly inhibit the corrosion of mild steel in acidic environments . The efficiency of corrosion inhibition increases with the concentration of the compound, reaching high levels of protection.

Pharmaceutical Applications

The benzimidazole moiety, present in the compound, is known for its wide range of pharmacological activities. It has been utilized in the development of drugs with antiviral, antitumor, antihypertensive , and proton pump inhibitory properties . This makes it a valuable scaffold in medicinal chemistry for the synthesis of new therapeutic agents.

Explosive Detection

2,4,6-Trinitrophenol: is an aromatic explosive and is used in forensic research and land mine detection. Its ability to be detected electrochemically makes it a candidate for sensors designed to locate and identify explosive materials .

Antimicrobial Activity

Compounds containing the benzimidazole ring system have shown significant antimicrobial activity. This includes potential use in treating infections caused by bacteria and fungi, making it an important compound for further research in antimicrobial drug development .

UV Protection

Derivatives of 2,4,6-trinitrophenol have been used as UV filters in sunscreens. They help in protecting the skin from harmful ultraviolet radiation and are also used in photo-luminescent dyes for organic electronic-based applications .

Environmental Impact and Remediation

Due to its explosive nature, 2,4,6-trinitrophenol can cause environmental pollution, particularly in water bodies. Research into the compound’s impact on the environment and methods for its remediation is crucial for ensuring ecological safety .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that 2,4,6-trinitrophenol (tnp) can interact with various proteins and enzymes, altering their function .

Mode of Action

It’s known that tnp can interact with proteins and enzymes, leading to changes in their function . The fluorescence quenching mechanism of TNP has been attributed to ground-state charge-transfer complex formation and resonance energy transfer .

Pharmacokinetics

It’s known that tnp is soluble in water, ethanol, benzene, ether, acetone, and pyridine , which suggests it could have good bioavailability.

Action Environment

It’s known that tnp is stable and its action could potentially be influenced by environmental factors such as temperature and pH.

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)quinoline;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3.C6H3N3O7/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H,(H,18,19);1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZBBSWSJOCIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4762302.png)

![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762322.png)

![2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B4762337.png)

![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide](/img/structure/B4762339.png)

![2-(2-bromo-6-ethoxy-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4762342.png)

![ethyl 4-(2-methoxyethyl)-1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B4762344.png)

![N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B4762353.png)

![4-[(4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4762369.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4762373.png)

![4-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4762385.png)

![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4762387.png)